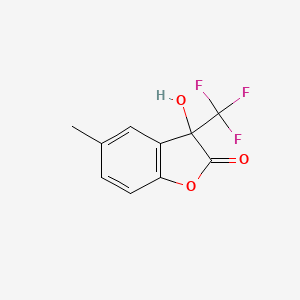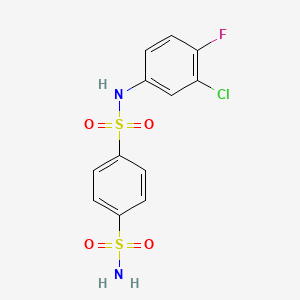![molecular formula C29H29BrN2O B11077009 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077009.png)
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound features a unique structure with a bromophenyl group, a dimethyl group, and a phenylethyl group attached to a hexahydro-dibenzo-diazepinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the dimethyl and phenylethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to various biological effects.
Inhibiting enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulating signaling pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 11-(3-chlorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-fluorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C29H29BrN2O |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
6-(3-bromophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H29BrN2O/c1-29(2)18-24-27(26(33)19-29)28(21-11-8-12-22(30)17-21)32(16-15-20-9-4-3-5-10-20)25-14-7-6-13-23(25)31-24/h3-14,17,28,31H,15-16,18-19H2,1-2H3 |
InChI Key |
QBVYNCAZOBZGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC(=CC=C5)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11076933.png)
![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11076940.png)
![(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11076944.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B11076945.png)
![2-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11076952.png)
![2-{1-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11076953.png)
![(2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine](/img/structure/B11076960.png)
![3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076961.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076967.png)
![Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate](/img/structure/B11076975.png)
![2'-(4-chlorophenyl)-5-fluoro-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11076977.png)

![2-[(2Z)-2-[(2,5-dimethylphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11076997.png)
